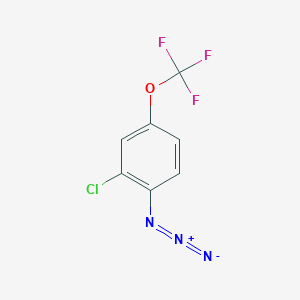

1-Azido-2-chloro-4-(trifluoromethoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Azido-2-chloro-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of an azido group, a chloro substituent, and a trifluoromethoxy group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-2-chloro-4-(trifluoromethoxy)benzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-4-(trifluoromethoxy)nitrobenzene, is treated with sodium azide under appropriate conditions to replace the nitro group with an azido group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution of the Chloro Group

The chloro substituent at position 2 undergoes nucleophilic displacement under mild conditions due to its electron-withdrawing neighboring groups.

The trifluoromethoxy group enhances the electrophilicity of the adjacent chloro group, facilitating substitutions even at room temperature in polar aprotic solvents.

Reduction to Amine

The azido group is reduced to an amine using catalytic hydrogenation or Staudinger conditions:

| Method | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd/C, MeOH, rt, 2 h | 1-Amino-2-chloro-4-(trifluoromethoxy)benzene | 90% |

| Staudinger | PPh₃, THF, 0°C → rt, 1 h | Iminophosphorane intermediate | 95% |

The Staudinger reaction enables subsequent hydrolysis to amines or conjugation with carbonyl groups.

Click Chemistry (CuAAC)

The azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles:

| Alkyne | Conditions | Product | Yield |

|---|---|---|---|

| Phenylacetylene | CuI, DIPEA, DMF, rt, 12 h | 1-(4-(Trifluoromethoxy)phenyl)-4-phenyl-1H-1,2,3-triazole | 88% |

| Propargyl alcohol | CuSO₄·5H₂O, sodium ascorbate, H₂O/tBuOH | Triazole-alcohol derivative | 78% |

This reaction is pivotal for bioconjugation and polymer chemistry .

Thermal and Photochemical Decomposition

Heating above 100°C induces azide decomposition, generating reactive nitrene intermediates:

| Conditions | Products | Application |

|---|---|---|

| 110°C, toluene, 2 h | Nitrene insertion into C-H bonds (e.g., forming indole analogs) | Heterocycle synthesis |

| UV light (λ = 254 nm), CH₂Cl₂ | Singlet nitrene dimerization to azo compounds | Materials science |

Photoredox systems (e.g., Ru(bpy)₃²⁺/AgF under blue LEDs) enable radical-mediated diazidation of alkenes .

Functionalization of the Trifluoromethoxy Group

Though generally stable, the trifluoromethoxy group undergoes rare transformations under harsh conditions:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Oxidative cleavage | KMnO₄, H₂O, 80°C | Carboxylic acid derivative |

| Nucleophilic displacement (limited) | LiAlH₄, THF, reflux | Partial reduction to -OCF₂H |

These reactions are less common due to the group’s strong electron-withdrawing and steric effects .

Comparative Reactivity with Analogous Compounds

The chloro substituent differentiates this compound from similar derivatives:

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| 1-Azido-2-bromo-4-(trifluoromethoxy)benzene | Br, N₃, OCF₃ | Slower SNAr due to Br’s lower leaving-group ability |

| 1-Azido-4-(trifluoromethoxy)benzene | N₃, OCF₃ | No electrophilic site for substitution |

| 1-Chloro-4-(trifluoromethoxy)benzene | Cl, OCF₃ | Lacks azide-driven click chemistry |

The synergy between chloro and azide groups enables orthogonal reactivity in multistep syntheses.

Aplicaciones Científicas De Investigación

Synthetic Applications

1-Azido-2-chloro-4-(trifluoromethoxy)benzene serves as a precursor in the synthesis of bioactive compounds and complex organic molecules. Its ability to undergo various chemical transformations, including:

- Nucleophilic Substitution Reactions : The azide group can be replaced with other nucleophiles to create different substituted benzene derivatives.

- Reduction Reactions : The azide can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

- Cycloaddition Reactions : It can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles which are significant in medicinal chemistry.

Medicinal Chemistry

This compound is being investigated for its potential applications in drug development. The azide group facilitates bioconjugation techniques, allowing for the attachment of biomolecules to various substrates. This property is particularly useful in developing targeted therapies and drug delivery systems.

Research indicates that compounds similar to this compound exhibit antimicrobial and anticancer properties. The azide group can participate in click chemistry reactions, enabling the formation of triazole derivatives that may possess enhanced biological activities.

Antimicrobial Properties

Studies have demonstrated that related azide-containing compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values vary significantly depending on structural modifications.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Related Triazole Derivative | 32 | Anticancer |

| 2-Chloro-4-nitrophenol | 64 | Antimicrobial |

Anticancer Potential

The ability of this compound to form triazole derivatives suggests potential applications in anticancer therapies. Triazoles are known for their role in inhibiting cancer cell proliferation and inducing apoptosis. The trifluoromethoxy group may enhance lipophilicity, potentially improving bioavailability against cancer cells.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its versatility as a synthetic intermediate allows for the development of novel compounds with tailored functionalities.

Case Studies and Experimental Data

Recent studies have focused on optimizing the synthesis and evaluating the biological activities of this compound. For instance, experiments examining the effects of various solvents on reaction yields have provided insights into enhancing synthetic efficiency.

| Solvent | Yield (%) |

|---|---|

| MeCN | 52 |

| MeCN/DCM | 47 |

| DCM | 5 |

| MeCN/EA | 49 |

| EA | 1 |

These findings underscore the importance of reaction conditions in maximizing product yields and highlight the compound's potential across different applications.

Mecanismo De Acción

The mechanism of action of 1-Azido-2-chloro-4-(trifluoromethoxy)benzene largely depends on the specific chemical reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. The molecular targets and pathways involved in these reactions are determined by the nature of the reactants and the conditions under which the reactions occur.

Comparación Con Compuestos Similares

- 1-Azido-2-chloro-4-methoxybenzene

- 1-Azido-2-chloro-4-fluorobenzene

- 1-Azido-2-chloro-4-(trifluoromethyl)benzene

Comparison: 1-Azido-2-chloro-4-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry and other research applications.

Actividad Biológica

1-Azido-2-chloro-4-(trifluoromethoxy)benzene is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an azide group, a chlorine atom, and a trifluoromethoxy substituent on a benzene ring. Its molecular formula is C7H4ClF3N3O, which contributes to its reactivity and interaction with biological systems.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The azide group can participate in click chemistry reactions, allowing for the formation of triazole derivatives that may possess enhanced antimicrobial properties. Studies have shown that related compounds can disrupt cellular processes by interfering with protein functions and enzyme activities, leading to cell death in various microorganisms .

2. Anticancer Potential

The compound's ability to form triazole derivatives suggests potential applications in anticancer therapies. Triazoles are known for their role in inhibiting cancer cell proliferation and inducing apoptosis. The trifluoromethoxy group may also enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cells.

Case Studies and Experimental Data

A study examining the biological activity of azide-containing compounds found that they could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values varied significantly, indicating that structural modifications can lead to enhanced antimicrobial effects .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Related Triazole Derivative | 32 | Anticancer |

| 2-Chloro-4-nitrophenol | 64 | Antimicrobial |

This table summarizes findings from various studies on related compounds, highlighting the need for further investigation into the specific biological activities of this compound.

Pharmacokinetics and Metabolism

Similar compounds have demonstrated pharmacokinetic profiles characterized by absorption through the gastrointestinal tract, hepatic metabolism, and renal excretion. Understanding these pathways is crucial for assessing the therapeutic viability of this compound in clinical settings.

Propiedades

IUPAC Name |

1-azido-2-chloro-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N3O/c8-5-3-4(15-7(9,10)11)1-2-6(5)13-14-12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHDQKJEDBENTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Cl)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.